molecular formula C33H30O13 B13420994 Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester

Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester

Cat. No.: B13420994
M. Wt: 634.6 g/mol
InChI Key: DJVJTSIIHJRHEH-JQILAHKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which combines phenolphthalein, acetobromo, and glucuronic acid methyl ester moieties. It is primarily used as a substrate in biochemical assays, particularly for the detection of beta-glucuronidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester typically involves multiple steps. One common method includes the acetylation of glucuronic acid followed by bromination to introduce the acetobromo group. The final step involves the esterification with phenolphthalein .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves strict control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. The compound is often produced in powdered form and requires careful handling and storage at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Phenolphthalein and glucuronic acid derivatives.

    Oxidation: Oxidized forms of phenolphthalein.

Scientific Research Applications

Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with beta-glucuronidase. When used as a substrate, it is hydrolyzed by the enzyme to release phenolphthalein, which can be quantitatively measured. This reaction is often used to detect the presence and activity of beta-glucuronidase in various biological samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester is unique due to its combined structural features, which allow it to serve as a versatile substrate in biochemical assays. Its ability to undergo various chemical reactions also makes it valuable in synthetic chemistry .

Properties

Molecular Formula

C33H30O13

Molecular Weight

634.6 g/mol

IUPAC Name

methyl (2S,3S,5R,6S)-3,4,5-triacetyloxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C33H30O13/c1-17(34)41-26-27(42-18(2)35)29(43-19(3)36)32(45-28(26)31(39)40-4)44-23-15-11-21(12-16-23)33(20-9-13-22(37)14-10-20)25-8-6-5-7-24(25)30(38)46-33/h5-16,26-29,32,37H,1-4H3/t26-,27?,28-,29+,32+,33?/m0/s1

InChI Key

DJVJTSIIHJRHEH-JQILAHKBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H](C1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)O)C(=O)OC

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)O)C(=O)OC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.